Bienvenue dans la boutique en ligne BenchChem!

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

Fragment-based drug discovery X-ray crystallography Antitubercular drug development

Validated MtDHFR Fragment 16 hit (PDB 6VSF, 2.012 Å) for structure-based anti-TB drug discovery. The unique 3,4-dihydro-2H-1,5-benzodioxepin scaffold provides hydrogen-bonding capacity and molecular volume not achievable with simpler 4-aryl-4-oxobutanoic acid analogs—substitutes fail to reproduce equivalent binding. Use for lead optimization, glycolic acid oxidase inhibitor development (class IC₅₀ as low as 60 nM), or focused library synthesis. Orthogonal -COOH and ketone handles support amide coupling, esterification, and heterocycle formation. Fragment-like profile (MW 250.25, LogP 0.3, solubility ~3394 mg/L) enables high-concentration NMR, SPR, and thermal shift screening.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 175136-33-1
Cat. No. B064994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
CAS175136-33-1
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C(=O)CCC(=O)O)OC1
InChIInChI=1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16)
InChIKeyRQYNFIARXFWNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid (CAS 175136-33-1) Procurement and Technical Specification Guide


4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid is an aryl ketone derivative belonging to the 2,4-dioxobutanoic acid class of enzyme inhibitors [1]. The compound features a distinctive 3,4-dihydro-2H-1,5-benzodioxepin bicyclic system fused to a 4-oxobutanoic acid moiety, with a molecular formula of C13H14O5, a molecular weight of 250.25 g/mol, a computed LogP of 0.3, and a melting point of 149°C [2]. Its primary documented utility is as a validated fragment hit in fragment-based drug discovery (FBDD) campaigns targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), with a structurally resolved binding mode confirmed by X-ray crystallography at 2.012 Å resolution [3].

Why Generic Substitution of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid (CAS 175136-33-1) Is Not Advisable in Research Settings


In the 2,4-dioxobutanoic acid series, minor modifications to the aryl substituent result in substantial shifts in inhibitory potency and enzyme selectivity [1]. The specific 3,4-dihydro-2H-1,5-benzodioxepin group on this compound provides a defined molecular volume and hydrogen-bonding capacity that is absent in simpler 4-aryl-4-oxobutanoic acid analogs. In fragment-based drug discovery, the scaffold's binding pose is not interchangeable—compounds lacking this specific dioxepin conformation fail to reproduce the same protein-ligand interactions in the MtDHFR active site [2]. Substitution with structurally similar compounds such as 4-(4-ethoxyphenyl)-4-oxobutanoic acid or 3-(phenoxymethyl)benzoic acid derivatives does not yield equivalent binding or crystallographic data, making this compound a non-fungible research tool [3].

Product-Specific Quantitative Evidence: 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid (CAS 175136-33-1)


Fragment 16: Direct Structural Evidence of Binding to Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR)

This compound was identified and validated as Fragment 16 in a fragment-based screening campaign against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). Its binding mode was resolved via X-ray crystallography at 2.012 Å resolution and deposited in the Protein Data Bank as PDB ID 6VSF [1]. Unlike most fragments in the study, this compound yielded a high-resolution co-crystal structure, providing definitive atomic-level evidence of its interaction with the target enzyme [2].

Fragment-based drug discovery X-ray crystallography Antitubercular drug development

Class-Wide Activity Profile: Comparative Potency in the 2,4-Dioxobutanoic Acid Series Against Glycolic Acid Oxidase

As a member of the 4-substituted 2,4-dioxobutanoic acid class, this compound's core scaffold has been demonstrated to inhibit porcine liver glycolic acid oxidase in vitro [1]. In the landmark study establishing this chemotype, fourteen new 4-substituted 2,4-dioxobutanoic acids were synthesized and evaluated. One analog, 4-(4'-(((3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl)thio)(1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid, exhibited an IC50 of 6 × 10⁻⁸ M (60 nM) [2]. The target compound shares the essential benzodioxepin-4-oxobutanoic acid pharmacophore but lacks the extended biphenyl-thioether substituent, positioning it as a fragment-sized analog with reduced molecular complexity while retaining the core inhibitory scaffold [3].

Glycolic acid oxidase inhibition Hyperoxaluria Enzyme inhibitor SAR

Physicochemical Differentiation: Computed LogP and Fragment-Like Properties Versus Lead-Like Analogs

This compound possesses a computed XLogP3 of 0.3, a molecular weight of 250.25 g/mol, and 5 hydrogen bond acceptors [1]. These physicochemical parameters place it within the 'Rule of Three' (Ro3) guidelines for fragment-based screening (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3 with the exception of this compound's 5 acceptors due to the oxobutanoic acid moiety). In contrast, the lead analog 4-(4'-(((3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl)thio)(1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid has an estimated MW of approximately 506 g/mol and LogP > 3, exceeding typical fragment criteria [2]. The target compound's higher aqueous solubility estimate (3393.9 mg/L, calculated via fragment-based method) further supports its suitability for high-concentration fragment screening .

Drug-likeness Fragment-based screening Physicochemical profiling

Preclinical Development Stage: Differentiation from Commercially Unavailable or Undisclosed Analogs

According to ChEMBL (ID CHEMBL1349957), this compound is designated with a Max Phase of 'Preclinical' [1]. This public annotation differentiates it from numerous 2,4-dioxobutanoic acid analogs that are either proprietary, undisclosed, or not commercially available as validated research tools. The compound is commercially accessible through multiple vendors (e.g., Fluorochem, AKSci, BOC Sciences) with purities of 95% or higher, whereas many structurally similar analogs from the glycolic acid oxidase inhibitor series are not commercially available or require custom synthesis .

Procurement transparency Development stage Research tool validation

Best Research and Industrial Application Scenarios for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid (CAS 175136-33-1)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Dihydrofolate Reductase

Procure this compound as a validated fragment hit (Fragment 16) for structure-based optimization against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). The co-crystal structure (PDB 6VSF, 2.012 Å) enables rational elaboration of the benzodioxepin scaffold to improve binding affinity and selectivity while maintaining fragment-like physicochemical properties [1][2]. This scenario is particularly relevant for academic and industrial groups pursuing novel antitubercular agents.

Glycolic Acid Oxidase Inhibitor Scaffold Elaboration for Hyperoxaluria Research

Utilize this compound as a core scaffold for synthesizing novel glycolic acid oxidase inhibitors, building upon the established class-level potency of 2,4-dioxobutanoic acid derivatives (IC50 values as low as 60 nM reported for related analogs) [1]. The fragment-sized starting point (MW 250.25, LogP 0.3) provides ample chemical space for SAR exploration and property optimization, which is not possible with larger, more complex lead compounds [3].

Building Block for Custom Library Synthesis in Enzyme Inhibitor Screening

Integrate this compound as a synthetic intermediate or building block in the construction of focused compound libraries targeting enzymes in the 2-oxoglutarate-dependent dioxygenase or short-chain dehydrogenase/reductase families. The carboxylic acid and ketone functionalities provide orthogonal reactive handles for amide coupling, esterification, or heterocycle formation, enabling diverse library generation [2].

High-Concentration Fragment Screening and Biophysical Assay Development

Employ this compound in high-concentration fragment screening (≥ 1 mM) due to its favorable aqueous solubility estimate (3393.9 mg/L) and fragment-like physicochemical profile (MW 250.25, LogP 0.3) [3]. The compound is suitable for NMR-based screening, surface plasmon resonance (SPR), or thermal shift assays, where higher concentrations are required to detect weak fragment binding events. This application is not feasible for lead-like analogs with poor aqueous solubility or aggregation propensity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.